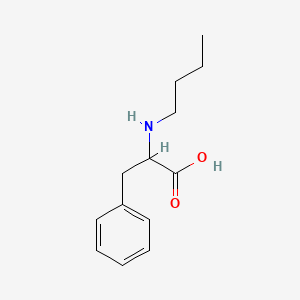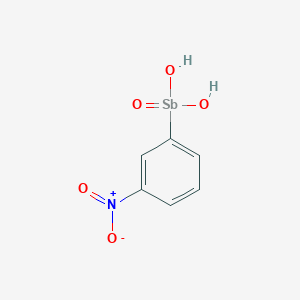
(3-Nitrophenyl)stibonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitrophenyl)stibonic acid: is an organoantimony compound with the molecular formula C6H6NO5Sb It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an antimony atom bonded to the phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)stibonic acid typically involves the reaction of 3-nitrophenyl diazonium salts with antimony pentachloride. The process can be summarized in three main stages:
Preparation of 3-nitrophenyl diazonium salts: This is achieved by treating 3-nitroaniline with nitrous acid.
Formation of double diazonium-antimony salts: The diazonium salts are then reacted with antimony pentachloride to form double salts.
Decomposition of double salts: The double salts are decomposed using copper to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
化学反应分析
Types of Reactions: (3-Nitrophenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Complex Formation: The antimony atom can form complexes with various ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used.
Complex Formation: Ligands such as phosphines or amines are commonly used.
Major Products:
Reduction of the nitro group: Results in the formation of 3-aminophenylstibonic acid.
Substitution reactions: Can yield various substituted phenylstibonic acids depending on the reagents used.
科学研究应用
(3-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: Utilized in the development of advanced materials and catalysts
作用机制
The mechanism of action of (3-Nitrophenyl)stibonic acid involves its interaction with biological molecules. The antimony atom can form complexes with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
相似化合物的比较
- Phenylstibonic acid
- 4-Nitrophenylstibonic acid
- 2-Nitrophenylstibonic acid
Comparison: (3-Nitrophenyl)stibonic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to phenylstibonic acid, the presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions .
属性
CAS 编号 |
5430-17-1 |
|---|---|
分子式 |
C6H6NO5Sb |
分子量 |
293.88 g/mol |
IUPAC 名称 |
(3-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H;2*1H2;;/q;;;;+2/p-2 |
InChI 键 |
IMKMIUXNPQNEEH-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


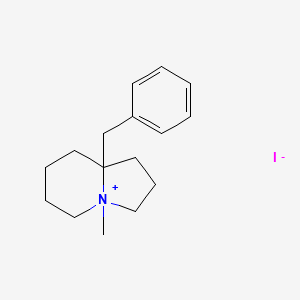
![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)
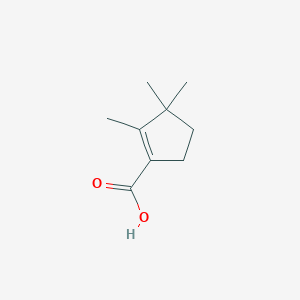
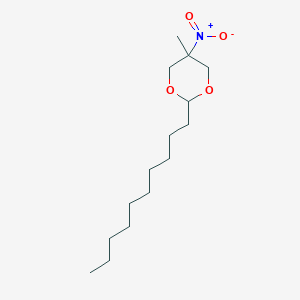

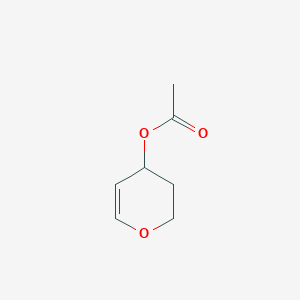
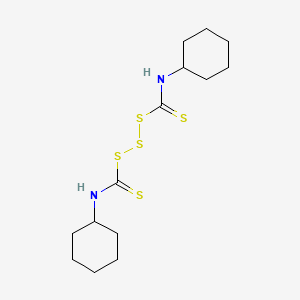


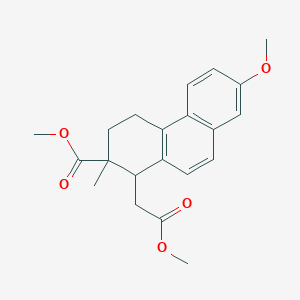
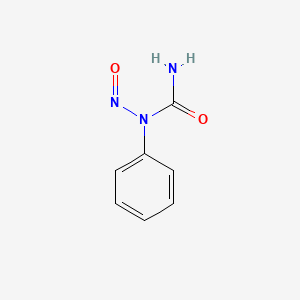
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
